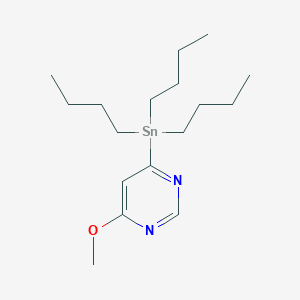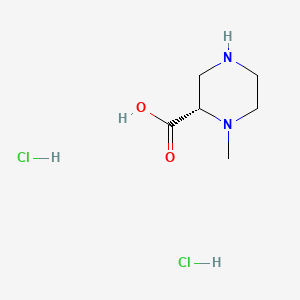![molecular formula C7H13Cl2N3S B6286641 2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride CAS No. 1052543-27-7](/img/structure/B6286641.png)
2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride is a chemical compound with the empirical formula C7H11N3S1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringS1CC[n]2c1nc(c2)CCN . This indicates that the compound contains a sulfur atom (S), carbon atoms ©, nitrogen atoms (N), and a hydrogen atom (H). The exact three-dimensional structure would need to be determined through methods such as X-ray crystallography . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its empirical formula (C7H11N3S1), CAS Number (919741-38-1), and molecular weight (169.25) . It is a solid at room temperature . Further properties such as solubility, density, and melting point would need to be determined experimentally.科学研究应用
DHIT has a wide range of applications in scientific research. It has been used as a ligand for the coordination of metal ions, and has been found to have antimicrobial activity. DHIT has also been used in the synthesis of various pharmaceuticals, including antifungal agents and anti-inflammatory drugs. DHIT has been used as a model compound for the development of new drugs, and has been found to have potential applications in cancer therapy.
作用机制
The exact mechanism of action of DHIT is still not fully understood. However, it is believed that DHIT acts by binding to metal ions, forming a complex that can interact with biological molecules. DHIT has also been found to interact with proteins, and it is thought that this interaction may be responsible for its antimicrobial activity.
Biochemical and Physiological Effects
DHIT has been found to have a variety of biochemical and physiological effects. It has been found to have antimicrobial activity, and has been found to inhibit the growth of certain bacteria and fungi. DHIT has also been found to have anti-inflammatory and antinociceptive effects, and has been found to reduce inflammation and pain. DHIT has been found to have antioxidant activity, and has been found to scavenge free radicals and reduce oxidative stress.
实验室实验的优点和局限性
DHIT has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and has a wide range of applications in scientific research. DHIT is also relatively stable, and can be stored for long periods of time without degradation. However, DHIT is also limited in its use for laboratory experiments. It is not soluble in water, and must be dissolved in organic solvents such as ethanol or dimethyl sulfoxide. DHIT is also toxic, and must be handled with care.
未来方向
There are numerous potential future directions for DHIT. It has been found to have antimicrobial activity, and further research could be conducted to better understand its mechanism of action and to develop new antimicrobial agents. DHIT could also be used as a model compound for the development of new drugs, and further research could be conducted to explore its potential applications in cancer therapy. Additionally, DHIT could be used as a ligand for the coordination of metal ions, and further research could be conducted to explore its potential applications in catalysis and drug delivery. Finally, DHIT could be used to develop new materials and devices, and further research could be conducted to explore its potential applications in nanotechnology.
合成方法
DHIT can be synthesized through a variety of methods, including the Biginelli reaction, which involves the condensation of a substituted aldehyde, an ethyl acetoacetate, and urea in the presence of an acid catalyst. The reaction yields a mixture of DHIT and its isomer, 3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propan-2-ol, which can be separated by column chromatography. DHIT can also be synthesized through the reaction of a substituted thiourea and a substituted aldehyde in the presence of an acid catalyst.
安全和危害
This compound is classified as a combustible solid . It is sold “as-is” by Sigma-Aldrich, and the buyer assumes responsibility to confirm product identity and/or purity . Further safety and hazard information would need to be determined through safety data sheet (SDS) analysis and experimental testing.
属性
IUPAC Name |
2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S.2ClH/c8-2-1-6-5-10-3-4-11-7(10)9-6;;/h5H,1-4,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPIUMPLSXLDJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II), 98%](/img/structure/B6286646.png)



![tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate](/img/structure/B6286667.png)
